

"Stearamidoethyl diethylamine" molecular weight and formula

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Compound of Interest

Compound Name: Stearamidoethyl diethylamine

Cat. No.: B101474

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In-Depth Technical Guide to Stearamidoethyl Diethylamine

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of **Stearamidoethyl Diethylamine**, a cationic surfactant of significant interest in various scientific and industrial applications. This document details its chemical and physical properties, provides methodologies for its synthesis and analysis, and explores its interactions with biological systems. The information is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this compound.

Chemical and Physical Properties

Stearamidoethyl diethylamine is an amide derivative of stearic acid and N,N-diethylethylenediamine. Its amphiphilic nature, possessing a long hydrophobic alkyl chain and a hydrophilic tertiary amine headgroup, dictates its function as a cationic surfactant.

Table 1: Physicochemical Properties of Stearamidoethyl Diethylamine



Property	Value	Reference(s)
Molecular Formula	C24H50N2O	[1]
Molecular Weight	382.67 g/mol	[1]
CAS Number	16889-14-8	[1]
IUPAC Name	N-[2- (diethylamino)ethyl]octadecan amide	
Synonyms	N-(2- (Diethylamino)ethyl)stearamide , Lexamine 22	
Appearance	Solid, crystalline powder	_
Melting Point	61-62 °C	_
Boiling Point	506.5 ± 33.0 °C	_
Density	0.873 ± 0.06 g/mL	

Synthesis and Characterization

The synthesis of **Stearamidoethyl diethylamine** is typically achieved through the amidation of stearic acid with N,N-diethylethylenediamine. This reaction can be performed via direct condensation or through a more reactive intermediate such as stearoyl chloride.

Experimental Protocol: Synthesis of Stearamidoethyl Diethylamine

This protocol describes a general method for the synthesis of **Stearamidoethyl diethylamine** via direct amidation.

Materials:

- · Stearic acid
- N,N-diethylethylenediamine



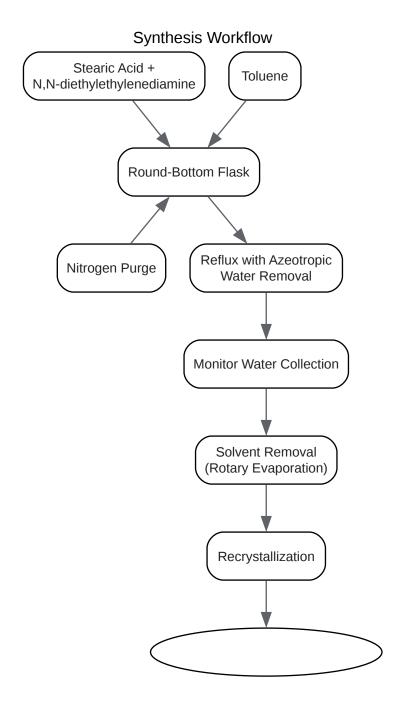
- Toluene (or another suitable solvent for azeotropic removal of water)
- Nitrogen gas supply
- Heating mantle with temperature control
- Round-bottom flask
- Dean-Stark apparatus or equivalent for water removal
- Condenser
- Magnetic stirrer and stir bar

Procedure:

- To a round-bottom flask, add equimolar amounts of stearic acid and N,Ndiethylethylenediamine.
- Add a sufficient volume of toluene to dissolve the reactants upon heating.
- Equip the flask with a Dean-Stark apparatus, condenser, and magnetic stirrer.
- Purge the system with nitrogen gas to create an inert atmosphere.
- Heat the reaction mixture to reflux. The temperature should be maintained to allow for the azeotropic removal of water, which is a byproduct of the amidation reaction.
- Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when no more water is evolved.
- Once the reaction is complete, cool the mixture to room temperature.
- The solvent (toluene) can be removed under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) to yield the final Stearamidoethyl diethylamine product.

Diagram 1: Synthesis Workflow for Stearamidoethyl Diethylamine





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Caption: A schematic of the synthesis process for **Stearamidoethyl diethylamine**.

Analytical Characterization

The identity and purity of synthesized **Stearamidoethyl diethylamine** can be confirmed using various analytical techniques.



Table 2: Analytical Methods for Characterization

Technique	Purpose	Expected Observations	
FTIR Spectroscopy	Functional group identification	Presence of amide C=O stretch (approx. 1640 cm ⁻¹), N-H stretch (approx. 3300 cm ⁻¹), and C-H stretches from the alkyl chain. Disappearance of the broad O-H stretch from the carboxylic acid starting material.[2][3][4]	
¹ H and ¹³ C NMR Spectroscopy	Structural elucidation and purity assessment	Signals corresponding to the long alkyl chain of the stearoyl group, the ethyl groups of the diethylamino moiety, and the methylene groups of the ethylenediamine linker.[5][6][7]	
HPLC	Purity determination and quantification	A single major peak under appropriate chromatographic conditions. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 200-220 nm) or the use of an Evaporative Light Scattering Detector (ELSD) is recommended.	
GC-MS	Purity assessment and identification of volatile impurities	A parent ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.	

Biological Interactions and Cellular Effects





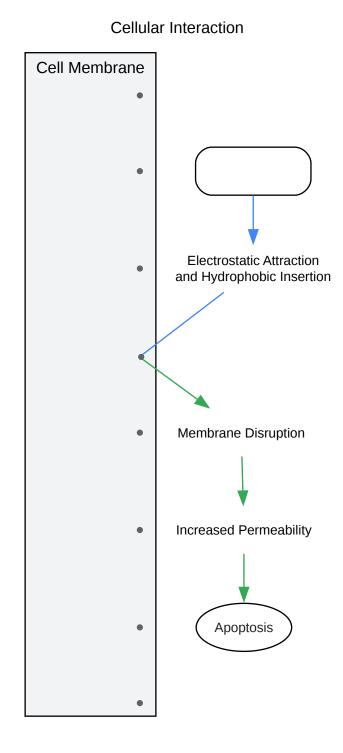


As a cationic surfactant, **Stearamidoethyl diethylamine**'s primary mode of biological interaction is with the cell membrane. The positively charged diethylamino headgroup interacts with the negatively charged components of the cell membrane, such as phospholipids.

This interaction can lead to the insertion of the hydrophobic stearoyl tail into the lipid bilayer, causing disruption of membrane integrity. At concentrations above the critical micelle concentration (CMC), **Stearamidoethyl diethylamine** can form micelles that may further contribute to membrane solubilization. The disruption of the cell membrane can lead to increased permeability, loss of ion gradients, and ultimately, cell death, potentially through apoptosis.

Diagram 2: Proposed Interaction of **Stearamidoethyl Diethylamine** with a Cell Membrane





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Caption: Interaction of **Stearamidoethyl diethylamine** with the cell membrane.

Toxicological Profile



The primary toxicological concern associated with **Stearamidoethyl diethylamine** is its potential for skin sensitization. Studies have indicated that it can act as a moderate sensitizer.

Table 3: Toxicological Data for Stearamidoethyl Diethylamine

Endpoint	Species	Method	Result	Reference(s)
Skin Sensitization	Guinea Pig	Modified Maximization Test	Moderate sensitizer (40% sensitization at 1% in petrolatum)	[8]
Skin Irritation	Human	Patch Test (phosphate derivative)	Can cause allergic contact dermatitis	[9]
General Toxicity	Classified as potentially toxic or harmful by Environment Canada	[10]		

Due to its sensitization potential, the use of **Stearamidoethyl diethylamine** in leave-on cosmetic products is a subject of safety assessments.[10][11]

Applications in Research and Development

The surfactant properties of **Stearamidoethyl diethylamine** make it a valuable tool in various research and development contexts.

- Drug Delivery: As a cationic lipid, it has the potential to be used in the formulation of lipidbased drug delivery systems, such as liposomes or solid lipid nanoparticles, to enhance the delivery of therapeutic agents. The positive charge can facilitate interaction with and penetration of cell membranes.
- Cosmetic Science: It is used as an emulsifier, conditioning agent, and antistatic agent in hair and skin care formulations.[10]



 Biophysical Studies: It can be used as a model cationic surfactant to study the interactions of amphiphilic molecules with artificial and biological membranes.

Experimental Protocols: Analytical Methods High-Performance Liquid Chromatography (HPLC)

Purpose: To assess the purity of a **Stearamidoethyl diethylamine** sample.

Instrumentation:

- HPLC system with a pump, autosampler, column oven, and detector (UV or ELSD).
- Reversed-phase C8 or C18 column.

Mobile Phase:

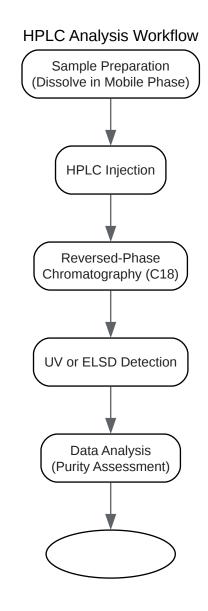
 A gradient of acetonitrile and water with an additive such as trifluoroacetic acid (TFA) to improve peak shape.

General Procedure:

- Prepare a stock solution of Stearamidoethyl diethylamine in a suitable solvent (e.g., acetonitrile or methanol).
- Prepare a series of dilutions for linearity assessment if quantification is required.
- Set the column temperature (e.g., 30-40 °C).
- Equilibrate the column with the initial mobile phase composition.
- Inject the sample.
- Run the gradient program to elute the compound.
- Detect the analyte at a low UV wavelength (e.g., 210 nm) or using an ELSD.

Diagram 3: HPLC Analysis Workflow





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Caption: A generalized workflow for the HPLC analysis of **Stearamidoethyl diethylamine**.

Determination of Critical Micelle Concentration (CMC)

Purpose: To determine the concentration at which **Stearamidoethyl diethylamine** begins to form micelles in an aqueous solution.

Method: Surface Tensiometry

Instrumentation:



• Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

Procedure:

- Prepare a stock solution of **Stearamidoethyl diethylamine** in deionized water.
- Prepare a series of dilutions of the stock solution.
- Measure the surface tension of each dilution, starting from the most dilute solution.
- Plot the surface tension as a function of the logarithm of the concentration.
- The CMC is the point at which the surface tension plateaus. It is determined by the intersection of the two linear portions of the graph.[12][13][14][15][16]

Conclusion

Stearamidoethyl diethylamine is a versatile cationic surfactant with well-defined chemical and physical properties. Its synthesis and characterization can be achieved through standard organic chemistry techniques. Its primary biological effect is mediated through its interaction with and disruption of cell membranes. While it has valuable applications in various fields, its potential as a skin sensitizer necessitates careful consideration in its use, particularly in products intended for topical application. This guide provides a foundational understanding for researchers and professionals working with this compound.

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